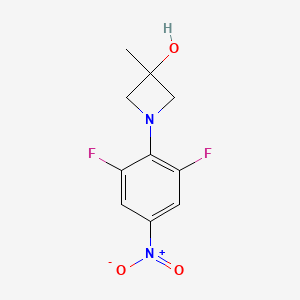
1-(2,6-Difluoro-4-nitrophenyl)-3-methylazetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluoro-4-nitrophenyl)-3-methylazetidin-3-ol is a synthetic organic compound characterized by the presence of a difluoro-nitrophenyl group attached to a methylazetidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)-3-methylazetidin-3-ol typically involves the following steps:
Azetidin-3-ol Formation: The nitrophenol derivative is then reacted with a suitable azetidinone precursor under basic conditions to form the azetidin-3-ol ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluoro-4-nitrophenyl)-3-methylazetidin-3-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; reactions are usually conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
1-(2,6-Difluoro-4-nitrophenyl)-3-methylazetidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)-3-methylazetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoro-nitrophenyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The azetidin-3-ol moiety may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-4-nitrophenol: Shares the difluoro-nitrophenyl group but lacks the azetidin-3-ol moiety.
N-(2,6-Difluoro-4-nitrophenyl)-N’-propyl-1,2-ethanediamine: Contains a similar difluoro-nitrophenyl group but has a different core structure.
Uniqueness
1-(2,6-Difluoro-4-nitrophenyl)-3-methylazetidin-3-ol is unique due to the presence of both the difluoro-nitrophenyl group and the azetidin-3-ol moiety, which confer distinct chemical and biological properties.
Biological Activity
1-(2,6-Difluoro-4-nitrophenyl)-3-methylazetidin-3-ol, a compound with a molecular formula of C10H10F2N2O3 and a molecular weight of 244.19 g/mol, has garnered attention in recent years for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H10F2N2O3
- Molecular Weight : 244.19 g/mol
- CAS Number : 919357-37-2
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through interactions with specific biochemical pathways. The nitrophenyl group is known to enhance the compound's reactivity and biological interactions.
- Antimicrobial Activity : The compound has shown potential antimicrobial properties, particularly against gram-positive and gram-negative bacteria. Studies on related nitro compounds have demonstrated that they can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
- Anticancer Properties : Preliminary research suggests that this compound may possess anticancer activity. Nitro-substituted phenyl compounds have been investigated for their ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
In vitro Studies
In vitro studies have assessed the cytotoxicity and antimicrobial efficacy of this compound against various cell lines and bacterial strains. The results indicate:
- Cytotoxicity : The compound exhibited significant cytotoxic effects on several cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HT-29 (Colon) | 20 |
| HeLa (Cervical) | 25 |
In vivo Studies
Animal models have been used to further evaluate the pharmacokinetics and therapeutic efficacy of the compound. For instance, a study involving rats demonstrated that administration of the compound resulted in significant tumor reduction in xenograft models of breast cancer .
Case Studies
-
Case Study 1: Antimicrobial Efficacy
A study involving the evaluation of minimum inhibitory concentrations (MICs) demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with MIC values of 32 µg/mL and 16 µg/mL respectively. -
Case Study 2: Anticancer Activity
In a controlled experiment, mice treated with the compound showed a marked decrease in tumor size compared to untreated controls, highlighting its potential as an anticancer agent.
Properties
CAS No. |
919357-37-2 |
|---|---|
Molecular Formula |
C10H10F2N2O3 |
Molecular Weight |
244.19 g/mol |
IUPAC Name |
1-(2,6-difluoro-4-nitrophenyl)-3-methylazetidin-3-ol |
InChI |
InChI=1S/C10H10F2N2O3/c1-10(15)4-13(5-10)9-7(11)2-6(14(16)17)3-8(9)12/h2-3,15H,4-5H2,1H3 |
InChI Key |
WAUMIVOZZDZFIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=C(C=C(C=C2F)[N+](=O)[O-])F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















